molecular formula C6H4BrF3N2S B11759377 3-(Bromomethyl)-6-((trifluoromethyl)thio)pyridazine

3-(Bromomethyl)-6-((trifluoromethyl)thio)pyridazine

Katalognummer: B11759377
Molekulargewicht: 273.08 g/mol
InChI-Schlüssel: ULYSACOVWGOBIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Bromomethyl)-6-((trifluoromethyl)thio)pyridazine is a chemical compound that features a bromomethyl group and a trifluoromethylthio group attached to a pyridazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-6-((trifluoromethyl)thio)pyridazine typically involves the introduction of the bromomethyl and trifluoromethylthio groups onto the pyridazine ring. One common method involves the bromination of a methyl group followed by the introduction of the trifluoromethylthio group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and trifluoromethylthiolation processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Bromomethyl)-6-((trifluoromethyl)thio)pyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: It can engage in coupling reactions with other aromatic compounds, expanding its utility in organic synthesis.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

3-(Bromomethyl)-6-((trifluoromethyl)thio)pyridazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in various synthetic pathways.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development for various diseases.

    Industry: It is utilized in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.

Wirkmechanismus

The mechanism of action of 3-(Bromomethyl)-6-((trifluoromethyl)thio)pyridazine involves its interaction with specific molecular targets and pathways. The bromomethyl and trifluoromethylthio groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Bromomethyl)-6-(methylthio)pyridazine: Similar structure but with a methylthio group instead of a trifluoromethylthio group.

    3-(Chloromethyl)-6-((trifluoromethyl)thio)pyridazine: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    3-(Bromomethyl)-6-(trifluoromethyl)pyridazine: Similar structure but without the thio group.

Uniqueness

3-(Bromomethyl)-6-((trifluoromethyl)thio)pyridazine is unique due to the presence of both bromomethyl and trifluoromethylthio groups. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C6H4BrF3N2S

Molekulargewicht

273.08 g/mol

IUPAC-Name

3-(bromomethyl)-6-(trifluoromethylsulfanyl)pyridazine

InChI

InChI=1S/C6H4BrF3N2S/c7-3-4-1-2-5(12-11-4)13-6(8,9)10/h1-2H,3H2

InChI-Schlüssel

ULYSACOVWGOBIY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NN=C1CBr)SC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.